![molecular formula C17H19N5OS B11040223 1-[4-{[(4-amino-1,3,5-triazin-2-yl)sulfanyl]methyl}-2,2-dimethylquinolin-1(2H)-yl]ethanone](/img/structure/B11040223.png)
1-[4-{[(4-amino-1,3,5-triazin-2-yl)sulfanyl]methyl}-2,2-dimethylquinolin-1(2H)-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-{[(4-amino-1,3,5-triazin-2-yl)sulfanyl]methyl}-2,2-dimethylquinolin-1(2H)-yl]ethanone is a complex organic compound that features a quinoline core substituted with a triazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-{[(4-amino-1,3,5-triazin-2-yl)sulfanyl]methyl}-2,2-dimethylquinolin-1(2H)-yl]ethanone typically involves multiple steps:
Formation of the Triazine Moiety: The triazine ring is synthesized by reacting cyanuric chloride with 4-aminobenzoic acid in the presence of a base such as sodium carbonate.
Quinoline Core Synthesis: The quinoline core can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of microwave irradiation to reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions
1-[4-{[(4-amino-1,3,5-triazin-2-yl)sulfanyl]methyl}-2,2-dimethylquinolin-1(2H)-yl]ethanone undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce new substituents onto the quinoline or triazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used but can include various substituted quinoline and triazine derivatives .
Scientific Research Applications
1-[4-{[(4-amino-1,3,5-triazin-2-yl)sulfanyl]methyl}-2,2-dimethylquinolin-1(2H)-yl]ethanone has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Industrial Chemistry: The compound’s reactivity makes it useful in various industrial processes, such as the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-[4-{[(4-amino-1,3,5-triazin-2-yl)sulfanyl]methyl}-2,2-dimethylquinolin-1(2H)-yl]ethanone involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes or receptors in biological systems, potentially inhibiting their activity or altering their function.
Pathways Involved: The specific pathways involved depend on the compound’s target but can include inhibition of DNA synthesis or disruption of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine Derivatives: These compounds share the triazine core and have similar reactivity and applications.
Quinoline Derivatives: Compounds with a quinoline core also share similar properties and applications.
Uniqueness
1-[4-{[(4-amino-1,3,5-triazin-2-yl)sulfanyl]methyl}-2,2-dimethylquinolin-1(2H)-yl]ethanone is unique due to its combination of the triazine and quinoline moieties, which confer a unique set of chemical and biological properties .
Properties
Molecular Formula |
C17H19N5OS |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
1-[4-[(4-amino-1,3,5-triazin-2-yl)sulfanylmethyl]-2,2-dimethylquinolin-1-yl]ethanone |
InChI |
InChI=1S/C17H19N5OS/c1-11(23)22-14-7-5-4-6-13(14)12(8-17(22,2)3)9-24-16-20-10-19-15(18)21-16/h4-8,10H,9H2,1-3H3,(H2,18,19,20,21) |
InChI Key |
GVADDAUOGVYZOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2C(=CC1(C)C)CSC3=NC=NC(=N3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.